molecular formula C7H13NO B2650167 4-(2-Methylpropyl)azetidin-2-one CAS No. 1335042-59-5

4-(2-Methylpropyl)azetidin-2-one

Cat. No.: B2650167
CAS No.: 1335042-59-5
M. Wt: 127.187
InChI Key: PKZNKDUMWADENF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the carbonylation of acyclic diaminocarbenes can lead to the formation of diaminoketenes, which then undergo a retro-Wolff rearrangement followed by an intramolecular C–H insertion to yield the azetidinone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the azetidinone ring .

Scientific Research Applications

4-(2-Methylpropyl)azetidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Methylpropyl)azetidin-2-one include other azetidinones such as:

Uniqueness

This compound is unique due to its specific substituents, which can impart distinct chemical and biological properties. The presence of the 2-methylpropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-methylpropyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)3-6-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZNKDUMWADENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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